molecular formula C14H12N2OS B2365027 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 709039-11-2

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2365027
CAS No.: 709039-11-2
M. Wt: 256.32
InChI Key: WZYQNBCELHBVJK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS: 709039-11-2) is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group and a prop-2-enenitrile backbone modified by an ethoxy group.

Properties

IUPAC Name

(E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-17-9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,2H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYQNBCELHBVJK-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation

A thioamide precursor (e.g., N -(4-phenylthiazol-2-yl)acetamide) reacts with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetoacetate) in ethanol under reflux. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization to form the thiazole ring.

Palladium-Catalyzed Cross-Coupling

Transition metal catalysis enables precise C–C bond formation. A representative protocol involves:

Suzuki-Miyaura Coupling

A boronic ester-substituted thiazole (e.g., 4-phenylthiazol-2-ylboronic acid) couples with (E)-3-ethoxy-2-iodoacrylonitrile using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.

Performance Metrics:

  • Yield: 60–68%.
  • Stereoselectivity: >98% E-isomer.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for cyclization steps:

Thiazole Ring Formation

A mixture of 4-phenylthiazole-2-carbaldehyde, ethyl cyanoacetate, and ammonium acetate in acetic acid is irradiated at 120°C (300 W) for 15 minutes. The ethoxy group is introduced via in situ alkylation using diethyl sulfate.

Efficiency Gains:

  • Reaction time reduced from 6 hours to 15 minutes.
  • Yield improvement: 75% vs. 55% under conventional heating.

Green Chemistry Approaches

Eco-friendly methods emphasize solvent-free conditions or biodegradable catalysts:

Chitosan-Grafted Catalyst

Chitosan-poly(vinylpyridine) catalyzes the condensation of 4-phenylthiazole-2-carbaldehyde with ethyl cyanoacetate at 50°C. The catalyst is recyclable for up to five cycles without significant activity loss.

Environmental Impact:

  • Solvent-free conditions reduce waste.
  • Catalyst recovery rate: >90%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Hantzsch + Modification 55–60 10–12 h Well-established protocol Multiple steps, moderate yield
One-Pot Cyclocondensation 65–70 12 h Streamlined process Requires thiourea derivatives
Palladium-Catalyzed 60–68 8 h High stereoselectivity Costly catalysts
Microwave-Assisted 75 0.25 h Rapid synthesis Specialized equipment needed
Green Chemistry 70–72 6 h Sustainable, recyclable catalyst Limited substrate scope

Critical Reaction Parameters

  • Temperature Control: Excessive heat (>100°C) degrades nitrile groups, necessitating precise thermal management.
  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification.
  • Catalyst Loading: Pd-based systems require optimization to minimize costs while maintaining activity.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, chain length, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Substituent Variations on the Thiazole Ring

(a) Methyl vs. Ethoxy Substitution
  • (E)-2-(4-Methyl-1,3-thiazol-2-yl)-3-phenylprop-2-enenitrile (): Substitution: Methyl group at the 4-position of the thiazole ring. Properties: The methyl group enhances lipophilicity but offers less steric bulk compared to ethoxy.
(b) Nitro and Thiophenyl Substituents
  • (2E)-3-(4-Nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile ():
    • Substitution: Nitrophenyl (electron-withdrawing) and thiophenyl (electron-rich) groups.
    • Properties: Enhanced polarity and π-π stacking capacity due to nitro and thiophene groups.
    • Applications: Suited for optoelectronic materials or as a redox-active pharmaceutical intermediate .

Backbone Modifications: Propenenitrile vs. Butenitrile

  • (Z)-3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile ():
    • Backbone: Butenitrile chain (C4) instead of propenenitrile (C3).
    • Properties: Extended conjugation may enhance UV absorption and binding affinity to biological targets.
    • Biological Activity: Demonstrates superior antifungal activity compared to shorter-chain analogs .

Functional Group Additions

  • (2E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile (): Substitution: Benzodioxole and methoxyphenyl groups.

Structural and Functional Comparison Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound Ethoxy, phenyl, propenenitrile 256.32 Enhanced metabolic stability; drug lead
(E)-2-(4-Methyl-thiazol-2-yl)-3-phenyl-propenenitrile Methyl, phenyl, propenenitrile ~243.3 (estimated) Antimicrobial activity
(2E)-3-(4-Nitrophenyl)-thiophenyl-propenenitrile Nitrophenyl, thiophenyl, propenenitrile ~353.4 (estimated) Optoelectronic materials
(Z)-3-Ethoxy-phenyl-thiazol-butenenitrile Ethoxy, phenyl, butenitrile ~270.4 (estimated) Antifungal activity
Benzodioxole-methoxyphenyl-propenenitrile Benzodioxole, methoxyphenyl, propenenitrile ~379.4 CNS drug candidates

Key Research Findings

  • Electron-Donating vs. Withdrawing Groups : Ethoxy substitution in the target compound improves lipophilicity and bioavailability compared to nitro-substituted analogs, which are more polar and suited for materials science .
  • Chain Length Effects : Butenitrile derivatives (e.g., ) show extended conjugation for enhanced biological activity but may face synthetic challenges due to isomerism .

Biological Activity

3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H12N2OS and a molecular weight of 256.32 g/mol. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor binding, which can lead to various therapeutic effects. The compound has been studied for its potential antimicrobial and anti-inflammatory properties, suggesting its role in treating infections and inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses inhibitory effects against a range of microbial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines, which may be beneficial in conditions like arthritis and other inflammatory disorders.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, reporting significant inhibition at low concentrations (IC50 values ranging from 10–50 μg/mL) .
  • Anti-inflammatory Mechanisms :
    • Research involving animal models of inflammation indicated that administration of the compound led to a decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its anti-inflammatory potential .
  • Cytotoxicity in Cancer Cells :
    • In vitro assays on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value around 25 μM .

Comparative Analysis

Comparative studies with similar compounds have highlighted the unique biological profile of this compound:

Compound NameStructure SimilarityBiological Activity
2-Methyl-4-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrileSimilar core structureModerate antimicrobial activity
4-(4-phenyltiazolyl)prop-2-enamideDifferent functional groupsLower anti-inflammatory effects

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile?

  • Methodology :

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Nitrile introduction : Employing Knoevenagel condensation between a thiazole-containing aldehyde and an activated nitrile precursor.
  • Ethoxy group incorporation : Alkylation or nucleophilic substitution using ethoxide under anhydrous conditions.
  • Key conditions : Use polar aprotic solvents (e.g., DMSO, acetonitrile) and catalysts like Pd/Cu for cross-coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (Z/E configuration) and substituent positions. For example, the nitrile group typically resonates at ~110-120 ppm in 13C^{13}C-NMR.
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1600 cm1^{-1} (C=C or C=N in thiazole).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C15_{15}H13_{13}N2_2OS).
  • X-ray crystallography : SHELX software for structure refinement, particularly for resolving double-bond geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • Temperature control : Maintain 60-80°C during cyclocondensation to avoid side reactions.
  • Solvent selection : Use DMSO for high solubility of aromatic intermediates, but switch to ethanol for recrystallization.
  • Catalyst screening : Test Pd(0)/Cu(I) systems for cross-coupling efficiency.
  • Workflow example :

Monitor reaction progress via TLC.

Employ column chromatography (silica gel, ethyl acetate/hexane) for purification.

Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular docking : Use AutoDock Vina to simulate binding with biological targets (e.g., kinases, microbial enzymes). For example, thiazole derivatives often show affinity for ATP-binding pockets.
  • ADMET prediction : SwissADME or pkCSM tools to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using reference strains (e.g., Staphylococcus aureus ATCC 25923).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate bioactive moieties.
  • Dose-response studies : Determine IC50_{50} values across multiple cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data refinement?

  • Methodology :

  • SHELXL refinement : Use twin refinement for twinned crystals and anisotropic displacement parameters for heavy atoms.
  • Validation tools : Check R-factors (R1_1 < 5%) and residual electron density maps (≤ 0.5 eÅ3^{-3}).
  • Cross-verification : Compare with analogous structures in the Cambridge Structural Database (CSD) .

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